2,7,8-Trimethylquinoline-3-carboxylic acid

CAS No.: 92513-34-3

Cat. No.: VC7819924

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92513-34-3 |

|---|---|

| Molecular Formula | C13H13NO2 |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | 2,7,8-trimethylquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H13NO2/c1-7-4-5-10-6-11(13(15)16)9(3)14-12(10)8(7)2/h4-6H,1-3H3,(H,15,16) |

| Standard InChI Key | KNGACCJHYQQKRJ-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=NC(=C(C=C2C=C1)C(=O)O)C)C |

| Canonical SMILES | CC1=C(C2=NC(=C(C=C2C=C1)C(=O)O)C)C |

Introduction

Structural Elucidation and Molecular Characteristics

Core Framework and Substituent Arrangement

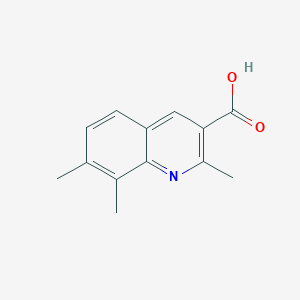

2,7,8-Trimethylquinoline-3-carboxylic acid belongs to the quinoline family, a class of heterocyclic aromatic compounds featuring a benzene ring fused to a pyridine ring. The compound’s structure is defined by methyl groups at positions 2, 7, and 8 and a carboxylic acid moiety at position 3 (Figure 1) . This substitution pattern distinguishes it from isomers such as 2,6,8-trimethylquinoline-3-carboxylic acid (CAS 876721-02-7), which exhibits methyl groups at positions 2, 6, and 8 .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 215.25 g/mol | |

| SMILES | CC1=C(C2=NC(=C(C=C2C=C1)C(=O)O)C)C | |

| InChIKey | KNGACCJHYQQKRJ-UHFFFAOYSA-N | |

| CAS Number | 92513-34-3 |

Spectroscopic and Computational Data

Collision cross-section (CCS) values, predicted using ion mobility spectrometry, provide insights into the compound’s gas-phase behavior. For the adduct (), the CCS is 146.8 Ų, while the adduct () exhibits a higher CCS of 161.5 Ų . These metrics are critical for characterizing the compound in mass spectrometry workflows.

Physicochemical Properties and Stability

Solubility and Partitioning Behavior

While experimental solubility data are unavailable, the presence of a carboxylic acid group suggests moderate polarity, potentially enhancing solubility in polar solvents like ethanol or dimethyl sulfoxide. The LogP (octanol-water partition coefficient), a key determinant of lipophilicity, can be inferred from structural analogs but remains unquantified for this specific compound.

| Supplier | Purity | Price (1g) | CAS Number |

|---|---|---|---|

| Apollo Scientific | Reagent | €325 | 92513-34-3 |

| Aladdin Scientific | Reagent | $328 | 92513-34-3 |

| Sigma-Aldrich | N/A | $277 | 92513-34-3 |

Analytical Characterization Techniques

Mass Spectrometry and Ion Mobility

The predicted CCS values enable rapid identification in complex mixtures using high-resolution mass spectrometry (HRMS) coupled with ion mobility separation. For instance, the ion () has a CCS of 148.7 Ų, aiding in distinguishing it from structural analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume